MRT199665
Overview
Description
MRT199665 is a potent and selective inhibitor of the microtubule affinity-regulating kinase (MARK), salt-inducible kinase (SIK), and AMP-activated protein kinase (AMPK) families. It is an ATP-competitive inhibitor with high selectivity and potency against these kinases, making it a valuable tool in scientific research, particularly in the study of acute myeloid leukemia (AML) and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRT199665 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production methods are designed to ensure consistency and reproducibility of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
MRT199665 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones .
Scientific Research Applications
MRT199665 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research on cell signaling, apoptosis, and gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly acute myeloid leukemia. .
Mechanism of Action
MRT199665 exerts its effects by inhibiting the activity of MARK, SIK, and AMPK kinases. It competes with ATP for binding to the active sites of these kinases, thereby blocking their phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways, resulting in reduced cell proliferation, increased apoptosis, and altered gene expression. The compound specifically targets the phosphorylation of the MEF2C protein at the S222 site, which is crucial for the survival and chemoresistance of AML cells .
Comparison with Similar Compounds
MRT199665 is compared with other similar kinase inhibitors, such as:
HG-9-91-01: Another potent inhibitor of SIK2, but with different binding stability and interaction profile.
KIN112: Shows stronger interactions with SIK2 compared to this compound.
MRT67307: Similar in structure but with distinct binding characteristics and potency
This compound is unique due to its high selectivity and potency against MARK, SIK, and AMPK kinases, making it a valuable tool for studying these kinases’ roles in various biological processes and diseases .
Properties
IUPAC Name |
7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIFLUFVENTCNZ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.